molecular formula C9H5ClN2 B12959303 4-Chloro-3-methylphthalonitrile

4-Chloro-3-methylphthalonitrile

Cat. No.: B12959303
M. Wt: 176.60 g/mol
InChI Key: IFDBBOZYTGAQOR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphthalonitrile (hypothetical structure inferred from nomenclature) is a halogenated aromatic nitrile compound. Such substitutions are expected to influence its electronic properties, solubility, and reactivity, making it relevant for applications in materials science, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

4-chloro-3-methylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H5ClN2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3H,1H3

InChI Key

IFDBBOZYTGAQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphthalonitrile can be synthesized through nucleophilic substitution reactions involving chlorobenzenes and cyanide ions. One common method involves the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide in dimethylformamide (DMF). The reaction proceeds through nucleophilic addition and substitution, followed by demetallation-oxidation to yield the desired phthalonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methylphthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphthalonitrile involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The compound’s effects are mediated by its ability to form stable intermediates and products that can interact with various biological and chemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs identified in the evidence include:

Compound Name CAS Number Molecular Formula Substituents Key References
3-(4-Chloro-3-methylphenoxy)phthalonitrile 356080-11-0 C₁₅H₉ClN₂O 4-Cl, 3-CH₃, phenoxy-O-
4-(4-Chlorophenoxy)phthalonitrile Not provided C₁₄H₇ClN₂O 4-Cl, phenoxy-O-
3,5,6-Trichloro-4-(2,4,5-trichlorophenoxy)phthalonitrile Not provided C₁₄H₅Cl₆N₂O Multiple Cl substitutions, phenoxy-O-
4-Chloro-2-fluoro-3-methylaniline 1000590-85-1 C₇H₇ClF₃N 4-Cl, 3-CH₃, 2-F
2-(3-Chloro-4-methoxybenzylidene)malononitrile Not provided C₁₁H₇ClN₂O 3-Cl, 4-OCH₃, benzylidene group

Key Observations :

  • Halogen Influence: Chlorine substituents enhance thermal stability and electronic withdrawal, as seen in 4-(4-chlorophenoxy)phthalonitrile, which exhibits high thermostability . Fluorine in 4-Chloro-2-fluoro-3-methylaniline further increases biological activity .
  • Steric Effects: Methyl groups (e.g., in 3-(4-chloro-3-methylphenoxy)phthalonitrile) may reduce solubility in polar solvents compared to unsubstituted analogs .
  • Functional Groups: Phenoxy or benzylidene groups (e.g., in and ) broaden applications in polymer chemistry or dye synthesis.

Physical and Chemical Properties

Property 4-Chloro-3-Methylphthalonitrile (Inferred) 3-(4-Chloro-3-methylphenoxy)phthalonitrile 4-Chloro-2-fluoro-3-methylaniline
Molecular Weight ~192.6 (C₉H₅ClN₂) 268.7 173.6
Solubility Moderate in chlorinated solvents Likely low in water, soluble in DMF/THF Enhanced in acetonitrile
Thermal Stability High (due to Cl) High (phenoxy group adds rigidity) Moderate
Spectral Characteristics Expected strong C≡N IR ~2240 cm⁻¹ NMR: Aromatic protons at δ 7.5–8.5 ppm Distinctive ¹⁹F NMR shifts

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